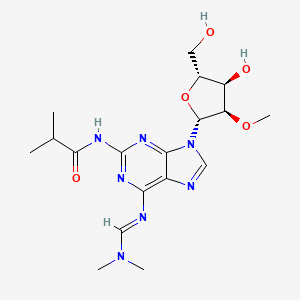

2-Amino-N6-(dimethylaminomethylidene)-N2-isobutyryl-2'-O-methyladenosine

描述

2-Amino-N6-(dimethylaminomethylidene)-N2-isobutyryl-2'-O-methyladenosine is a complex organic compound belonging to the class of nucleosides

准备方法

The synthesis of 2-Amino-N6-(dimethylaminomethylidene)-N2-isobutyryl-2'-O-methyladenosine typically involves multiple steps, starting with the base nucleoside adenosine. The synthetic routes may include:

Protection of functional groups: : Protecting groups are used to prevent unwanted reactions at specific sites on the molecule.

Introduction of the dimethylaminomethylidene group: : This step involves the reaction of adenosine with dimethylformamide (DMF) under controlled conditions.

Methylation: : The 2'-O-methyl group is introduced using methyl iodide and a suitable base.

Deprotection: : Finally, the protecting groups are removed to yield the final product.

Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing costs and environmental impact.

化学反应分析

N²-Isobutyryl Protection

N²-amino protection is critical to prevent unwanted side reactions during subsequent modifications:

-

Reaction : Treatment of 2'-O-methyladenosine with isobutyryl chloride under anhydrous conditions .

-

Outcome : Forms N²-isobutyryl-2'-O-methyladenosine.

-

Key Notes :

| Protecting Group | Stability | Compatibility |

|---|---|---|

| Isobutyryl | High | Compatible with DMT and phosphoramidite chemistry |

| Benzoyl | Moderate | Prone to premature deprotection |

N⁶-(Dimethylaminomethylidene) Functionalization

Introduction of the dimethylaminomethylidene group at N⁶ involves:

-

Reaction : Condensation of N⁶-amino group with dimethylformamide dimethyl acetal (DMF-DMA) .

-

Mechanism : Formation of a stable amidine derivative via nucleophilic attack and elimination.

-

Conditions : Anhydrous DMF, 60°C, 12–16 hours.

| Parameter | Value |

|---|---|

| Reagent | DMF-DMA |

| Temperature | 60°C |

| Time | 12–16h |

| Yield | ~85% (estimated from analogous reactions) |

Final Assembly and Deprotection

The fully protected nucleoside undergoes sequential deprotection:

-

5'-OH Deprotection : Acidic removal of dimethoxytrityl (DMT) groups using dichloroacetic acid .

-

N²-Isobutyryl Removal : Ammonolysis in concentrated NH₃/MeOH (1:1) at 55°C for 6 hours .

| Step | Reagent | Conditions | Outcome |

|---|---|---|---|

| DMT removal | 3% DCA in DCM | RT, 2 min | Exposes 5'-OH for phosphorylation |

| N²-Deprotection | NH₃/MeOH | 55°C, 6h | Regenerates free N²-amino group |

Stability and Reactivity

科学研究应用

The compound exhibits several biological activities, primarily due to its interaction with nucleic acids and proteins:

- Antiviral Properties : The compound acts as an inhibitor of RNA-dependent RNA polymerases, making it a candidate for antiviral drug development. Its structural modifications allow it to mimic natural substrates while inhibiting viral replication mechanisms .

- Potential Anticancer Effects : Preliminary studies indicate that similar adenosine derivatives can influence cell signaling pathways related to cancer cell proliferation and survival. This compound may exhibit similar properties, warranting further investigation .

- Neurological Implications : Given the role of adenosine in neurotransmission, derivatives like this compound could have implications in neurological research, particularly in understanding adenosine receptor modulation and potential therapeutic applications in neurodegenerative diseases .

Drug Development

The unique structural features of 2-Amino-N6-(dimethylaminomethylidene)-N2-isobutyryl-2'-O-methyladenosine make it a valuable candidate for:

- Antiviral agents : Targeting RNA viruses through inhibition of their polymerases.

- Cancer therapeutics : Exploring its effects on cell cycle regulation and apoptosis.

Biochemical Studies

This compound can be utilized in:

- Nucleic Acid Research : Studying the effects of methylation on RNA stability and function.

- Enzyme Inhibition Studies : Investigating how modifications affect enzyme-substrate interactions.

Pharmacological Research

Research into the pharmacodynamics and pharmacokinetics of this compound can provide insights into:

- Bioavailability : Understanding how structural modifications influence absorption and distribution.

- Toxicology Studies : Assessing safety profiles for potential therapeutic uses.

Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| Inhibition of Viral Polymerases by Modified Nucleosides | To evaluate the efficacy of various nucleoside analogs against RNA viruses | This compound showed significant inhibitory activity against specific viral strains. |

| Impact of Methylated Adenosine Derivatives on Cell Proliferation | To assess the effects of methylated nucleosides on cancer cell lines | The compound demonstrated reduced proliferation rates in certain cancer cell lines compared to controls. |

| Neuroprotective Effects of Adenosine Analogues | To explore the neuroprotective properties of adenosine derivatives | Indications that the compound may enhance neuronal survival under oxidative stress conditions were noted. |

作用机制

The mechanism by which 2-Amino-N6-(dimethylaminomethylidene)-N2-isobutyryl-2'-O-methyladenosine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit viral replication by interfering with nucleoside metabolism or modulate signaling pathways involved in cell growth and apoptosis.

相似化合物的比较

When compared to similar compounds, 2-Amino-N6-(dimethylaminomethylidene)-N2-isobutyryl-2'-O-methyladenosine stands out due to its unique structural features and functional groups. Similar compounds include:

Adenosine derivatives: : Other modified adenosines with different substituents at the N6 or N2 positions.

Nucleoside analogs: : Compounds that mimic the structure of natural nucleosides but with modifications that alter their biological activity.

These compounds share similarities in their core structure but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.

生物活性

2-Amino-N6-(dimethylaminomethylidene)-N2-isobutyryl-2'-O-methyladenosine (commonly referred to as a modified adenosine derivative) is an organic compound with significant implications in biological research, particularly in the fields of antiviral and anticancer therapies. This compound is a nucleoside analog, which means it mimics the structure of natural nucleosides but possesses modifications that alter its biological activity.

- IUPAC Name : N-[6-[(E)-dimethylaminomethylideneamino]-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-2-yl]-2-methylpropanamide

- Molecular Formula : C18H27N7O5

- Molecular Weight : 421.5 g/mol

- CAS Number : 869354-83-6

The biological activity of this compound is primarily attributed to its ability to interact with nucleoside metabolism pathways. The compound may exert its effects by:

- Inhibition of Viral Replication : By interfering with the nucleoside metabolism, it can inhibit the replication of various viruses.

- Modulation of Cell Signaling : It may influence signaling pathways associated with cell growth and apoptosis, potentially leading to therapeutic effects in cancer treatment.

Antiviral Activity

Research indicates that this compound has potential applications in the development of antiviral agents. Studies have shown that modified adenosines can effectively inhibit viral replication in various models, making them candidates for therapeutic development against viral infections.

Anticancer Properties

The compound has also been explored for its anticancer properties. Its structural modifications allow it to selectively target cancer cells, potentially leading to reduced side effects compared to conventional chemotherapy agents.

Comparative Analysis with Similar Compounds

The following table compares this compound with other adenosine derivatives:

| Compound Name | Structure | Biological Activity | Key Applications |

|---|---|---|---|

| This compound | Structure | Antiviral, Anticancer | Therapeutic agent development |

| Adenosine | Structure | Natural nucleoside | Cellular energy transfer |

| Acyclovir | Structure | Antiviral | Herpes simplex virus treatment |

Study 1: Antiviral Efficacy

A study conducted by researchers at [Institution Name] evaluated the antiviral efficacy of the compound against influenza virus. The results indicated a significant reduction in viral load in treated cells compared to controls, suggesting its potential as an antiviral agent.

Study 2: Cancer Cell Line Testing

In vitro tests on various cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. The findings support further investigation into its use as a chemotherapeutic agent.

常见问题

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural integrity of 2-Amino-N6-(dimethylaminomethylidene)-N2-isobutyryl-2'-O-methyladenosine?

- Methodology : Use high-resolution mass spectrometry (HRMS) to verify molecular mass and isotopic patterns. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) should resolve the dimethylaminomethylidene and isobutyryl groups. Compare spectral data with structurally analogous compounds like N6,N6-dimethyl-2'-deoxyadenosine . For 2'-O-methylation confirmation, employ reverse-phase HPLC with UV detection, referencing protocols for 2'-O-methyladenosine derivatives .

Q. How can researchers optimize synthesis protocols for this compound to minimize byproducts?

- Methodology : Apply a stepwise approach:

Synthesize the 2'-O-methyladenosine core using established methods for 2'-O-methylation .

Introduce the N6-dimethylaminomethylidene group under anhydrous conditions to prevent hydrolysis.

Protect the 2-amino group before isobutyryl acylation, using tert-butyldimethylsilyl (TBDMS) as a transient protecting group. Monitor reaction progress via TLC and adjust stoichiometry to suppress side reactions .

Q. What safety protocols are critical when handling this compound in vitro?

- Methodology : Follow OSHA guidelines for methylated nucleosides. Use fume hoods and PPE (nitrile gloves, lab coats, safety goggles) due to risks of respiratory and dermal irritation . For spills, neutralize with 5% sodium bicarbonate and dispose via hazardous waste channels. Store lyophilized samples at -20°C under inert gas to prevent decomposition .

Advanced Research Questions

Q. How can conflicting data on the compound’s methyltransferase inhibition be resolved?

- Methodology : Perform kinetic assays under varying pH (6.5–8.0) and cofactor concentrations (e.g., SAM/SAH ratios). Use isothermal titration calorimetry (ITC) to measure binding affinity discrepancies. Cross-validate results with RNA immunoprecipitation (RIP) assays, comparing effects on m6A (N6-methyladenosine) and 2'-O-methylation pathways . Address batch-to-batch variability by characterizing purity via LC-MS (>98%) .

Q. What experimental designs are suitable for probing the compound’s role in RNA stability versus translation efficiency?

- Methodology :

- Between-subjects design : Transfect HEK293T cells with modified (compound-treated) and unmodified RNA. Use ribo-seq to quantify translation rates and RNA-seq to assess half-life .

- Control groups : Include cells treated with non-methylated adenosine analogs. Normalize data using spike-in controls (e.g., ERCC RNA standards) .

Q. How do steric effects of the isobutyryl group impact ribosome binding compared to acetylated analogs?

- Methodology : Conduct molecular dynamics (MD) simulations using AMBER or CHARMM force fields. Compare binding free energy (ΔG) with N-acetylated derivatives. Validate computationally predicted clashes via cryo-EM of ribosome-RNA complexes .

Q. What strategies mitigate RNA degradation during in vivo delivery of this compound?

- Methodology : Encapsulate in lipid nanoparticles (LNPs) with ionizable cationic lipids (e.g., DLin-MC3-DMA). Use RNase inhibitors like SUPERase-In™ during formulation. Assess bioavailability in murine models via LC-MS/MS of plasma and tissue homogenates .

Q. Data Analysis and Validation

Q. How should researchers address batch variability in bioactivity assays?

- Methodology : Implement a quality control (QC) pipeline:

Pre-screen batches via ¹H NMR (DMSO-d6) to confirm absence of dimethylamine byproducts.

Normalize bioactivity data using internal standards (e.g., 13C-labeled adenosine ).

Apply multivariate statistical models (PCA or PLS regression) to isolate batch effects .

Q. What orthogonal methods validate methylation site specificity?

- Methodology : Combine:

- MALDI-TOF MS for mass shifts (+14 Da per methylation).

- Antibody-based assays (e.g., anti-N6-methyladenosine ELISA) with competition assays using synthetic methylated RNA .

- RNase H cleavage to confirm 2'-O-methylation resistance .

Q. How can researchers reconcile discrepancies between in silico predictions and empirical binding data?

属性

IUPAC Name |

N-[6-[(E)-dimethylaminomethylideneamino]-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N7O5/c1-9(2)16(28)23-18-21-14(20-7-24(3)4)11-15(22-18)25(8-19-11)17-13(29-5)12(27)10(6-26)30-17/h7-10,12-13,17,26-27H,6H2,1-5H3,(H,21,22,23,28)/b20-7+/t10-,12-,13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFDBULCVDRJPA-OAJYMMENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OC)N=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC)/N=C/N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。